2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-(2-methoxyethyl)acetamide
Overview
Description
2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-(2-methoxyethyl)acetamide is a useful research compound. Its molecular formula is C10H16N4O2S and its molecular weight is 256.33 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the glycogen synthase kinase 3β (GSK3β) . GSK3β is a serine/threonine protein kinase that plays a crucial role in numerous cellular processes, including metabolism, cell cycle, and gene expression .
Mode of Action
This compound acts as a potent inhibitor of GSK3β . It binds to the active site of the kinase, thereby preventing it from phosphorylating its substrates. This inhibition of GSK3β activity leads to changes in the downstream signaling pathways .
Biochemical Pathways
The inhibition of GSK3β affects multiple biochemical pathways. One of the key pathways is the Wnt/β-catenin signaling pathway, which plays a critical role in cell proliferation and differentiation. By inhibiting GSK3β, this compound prevents the degradation of β-catenin, leading to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus where it activates the transcription of Wnt target genes .
Result of Action
The molecular effect of this compound’s action is the inhibition of GSK3β activity, leading to changes in the phosphorylation status of its substrates. On a cellular level, this can result in altered cell signaling, affecting processes such as cell proliferation and differentiation .
Biochemical Analysis
Biochemical Properties
2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-(2-methoxyethyl)acetamide plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with glycogen synthase kinase 3β (GSK-3β), an enzyme involved in various cellular processes, including glycogen metabolism and cell signaling . The interaction between this compound and GSK-3β is characterized by the binding of the compound to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to alterations in downstream signaling pathways and metabolic processes.
Cellular Effects
The effects of this compound on various cell types have been extensively studied. In neuronal cells, this compound has been shown to modulate cell signaling pathways, leading to changes in gene expression and cellular metabolism . Specifically, the inhibition of GSK-3β by this compound results in the activation of the Wnt signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, this compound has been observed to induce apoptosis in cancer cells, highlighting its potential as an anticancer agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of GSK-3β, leading to the inhibition of its enzymatic activity . This inhibition prevents the phosphorylation of downstream substrates, thereby modulating various signaling pathways. Furthermore, this compound has been shown to influence gene expression by altering the activity of transcription factors involved in cell proliferation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of GSK-3β activity, resulting in prolonged alterations in cellular function. The effects of this compound may diminish over time due to cellular adaptation mechanisms .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit GSK-3β activity without causing significant toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed . These findings suggest that careful dosage optimization is necessary to maximize the therapeutic benefits of this compound while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with GSK-3β . The inhibition of GSK-3β by this compound leads to changes in glycogen metabolism, resulting in increased glycogen synthesis and decreased glycogenolysis. Additionally, this compound has been shown to affect lipid metabolism by modulating the activity of enzymes involved in fatty acid synthesis and oxidation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . The compound is known to interact with organic anion transporters, facilitating its uptake into cells. Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been observed to localize primarily in the cytoplasm and nucleus, where it interacts with GSK-3β and other biomolecules . The presence of targeting signals and post-translational modifications may influence its localization and activity within specific cellular compartments .
Properties
IUPAC Name |
2-(3-amino-4,6-dihydrothieno[3,4-c]pyrazol-2-yl)-N-(2-methoxyethyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2S/c1-16-3-2-12-9(15)4-14-10(11)7-5-17-6-8(7)13-14/h2-6,11H2,1H3,(H,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYRYMPQQYBQDGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN1C(=C2CSCC2=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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